

Isodeoxyelephantopin: A Technical Guide on its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Isodeoxyelephantopin*

Cat. No.: *B10819860*

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Abstract

Isodeoxyelephantopin is a naturally occurring sesquiterpene lactone isolated from the medicinal plant *Elephantopus scaber*.^{[1][2]} As a member of the germacranolide subclass, it has garnered significant scientific interest for its potent biological activities, particularly its anti-inflammatory and anti-cancer properties. This document provides a comprehensive overview of the physical, chemical, and biological characteristics of **Isodeoxyelephantopin**, along with detailed experimental methodologies relevant to its study. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visually represented.

Physicochemical Properties

Isodeoxyelephantopin presents as a white to off-white solid.^[3] Its core structure is a tricyclic system containing two lactone rings and a methacryloyloxy side chain, which are crucial for its biological activity.

Identification and Structural Data

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₀ O ₆	[2][4]
Molecular Weight	344.36 g/mol	[3][4]
CAS Number	38927-54-7	[3]
IUPAC Name	(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0 ^{4,8}]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate	
Synonyms	Deoxy-elephantopin, NSC 259726	
Appearance	Solid, White to off-white	[3]

Computed Physicochemical Data

The following properties have been computationally predicted and are provided for reference.

Property	Value	Source(s)
XLogP3-AA	2.4	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	6	
Rotatable Bond Count	3	
Exact Mass	344.12598835 Da	
Topological Polar Surface Area	78.9 Å ²	
Complexity	741	[5]

Solubility

Solvent	Solubility	Notes	Source(s)
DMSO	55 mg/mL (159.72 mM)	Sonication is recommended for dissolution.	[3]

Spectral Properties

Detailed experimental spectra with full assignments for **Isodeoxyelephantopin** are not readily available in the cited literature. However, based on its known chemical structure, the following spectral characteristics can be predicted.

1.4.1. Infrared (IR) Spectroscopy The IR spectrum of **Isodeoxyelephantopin** is expected to show characteristic absorption bands for its principal functional groups.

- ~3100-3000 cm^{-1} : C-H stretching vibrations for the sp^2 carbons of the alkene and α,β -unsaturated lactone moieties.
- ~3000-2850 cm^{-1} : C-H stretching vibrations for the sp^3 carbons of the aliphatic rings.
- ~1770-1750 cm^{-1} : A strong C=O stretching band characteristic of the γ -lactone ring.
- ~1735-1715 cm^{-1} : A strong C=O stretching band from the α,β -unsaturated ester side chain.
- ~1680-1640 cm^{-1} : C=C stretching vibrations from the exocyclic methylene groups and the methacrylate moiety.[6]
- ~1250-1050 cm^{-1} : Strong C-O stretching bands associated with the lactone and ester functional groups.[7]

1.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H -NMR: The proton NMR spectrum would be complex, with signals expected in the following regions:
 - δ 5.5-6.5 ppm: Signals corresponding to the vinyl protons on the exocyclic methylene groups and the methacrylate side chain.

- δ 4.0-5.5 ppm: Protons on carbons bearing oxygen (e.g., H-6, H-8).
- δ 1.5-3.0 ppm: A complex region of overlapping signals from the aliphatic protons on the fused ring system.
- δ ~1.9 ppm: A signal for the methyl protons of the methacrylate group.
- ^{13}C -NMR: The carbon NMR spectrum would show 19 distinct signals:
 - δ ~170-180 ppm: Carbonyl carbons of the lactone and ester groups.
 - δ ~120-145 ppm: sp^2 carbons of the C=C double bonds.
 - δ ~60-80 ppm: sp^3 carbons bonded to oxygen.
 - δ ~20-60 ppm: sp^3 carbons of the aliphatic framework.
 - δ ~18 ppm: The methyl carbon of the methacrylate group.

1.4.3. Mass Spectrometry (MS) Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 344 or 345, respectively. A characteristic fragmentation pattern for sesquiterpene lactones of this type involves the loss of the side chain. A significant fragment ion would be expected at m/z 258, corresponding to the loss of methacrylic acid (86 Da) from the parent molecule.[\[1\]](#)[\[8\]](#)

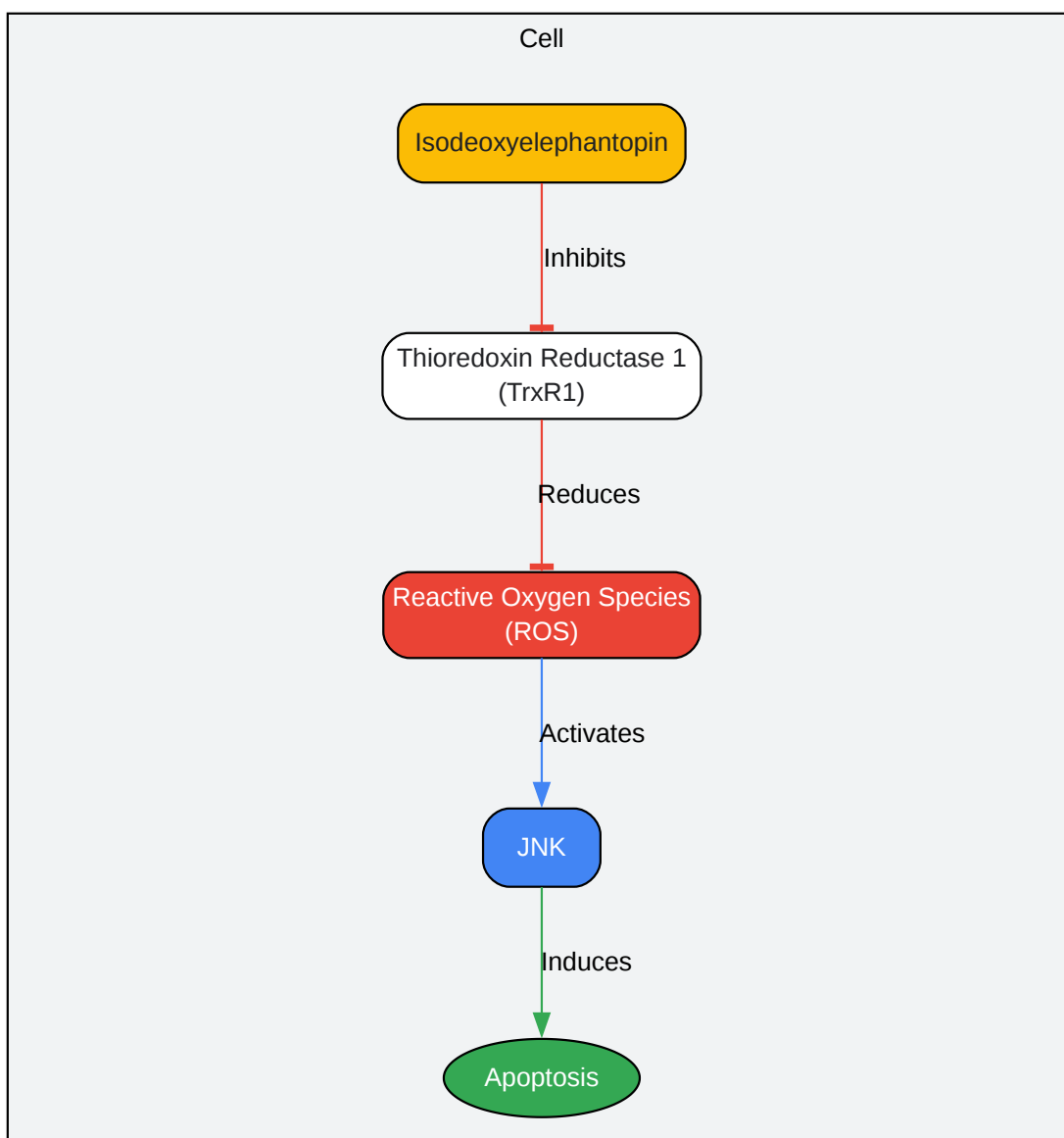
Biological Activity and Signaling Pathways

Isodeoxyelephantopin exerts its biological effects by modulating multiple critical signaling pathways, primarily through the induction of oxidative stress. It is known to induce the generation of Reactive Oxygen Species (ROS), which subsequently triggers several downstream cascades.[\[9\]](#)

ROS-Mediated JNK Pathway Activation

Isodeoxyelephantopin inhibits the enzyme Thioredoxin Reductase 1 (TrxR1), a key regulator of cellular redox balance.[\[10\]](#) This inhibition leads to a significant increase in intracellular ROS levels. Elevated ROS acts as a signaling molecule to activate the c-Jun N-terminal kinase

(JNK) signaling pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family, which in turn promotes apoptotic cell death in cancer cells.[1][10]

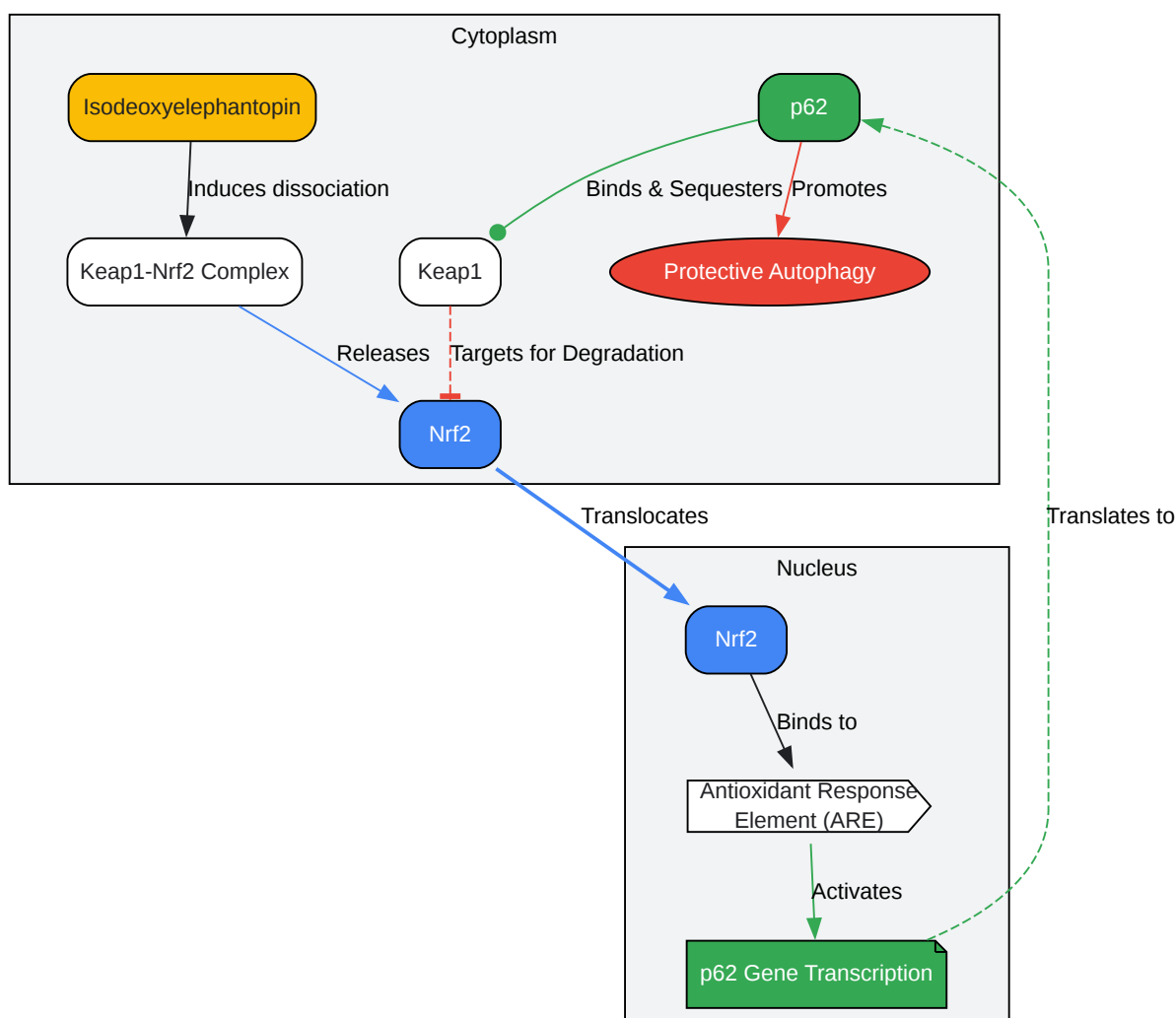


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ROS-Mediated JNK Pathway Activation by **Isodeoxyelephantopin**.

Nrf2-p62-Keap1 Autophagy Pathway

Isodeoxyelephantopin induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).^[11] In the nucleus, Nrf2 activates the transcription of its target genes, including p62/SQSTM1. The newly synthesized p62 protein can then competitively bind to Keap1, the primary negative regulator of Nrf2. This binding releases Nrf2 from Keap1-mediated degradation, creating a positive feedback loop that sustains Nrf2 activation and promotes protective autophagy in cancer cells.^{[11][12]}

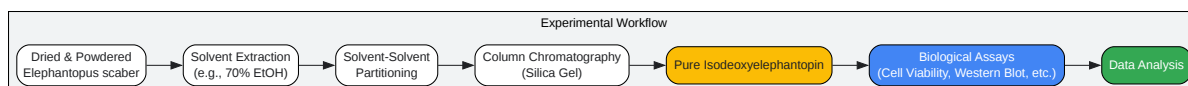
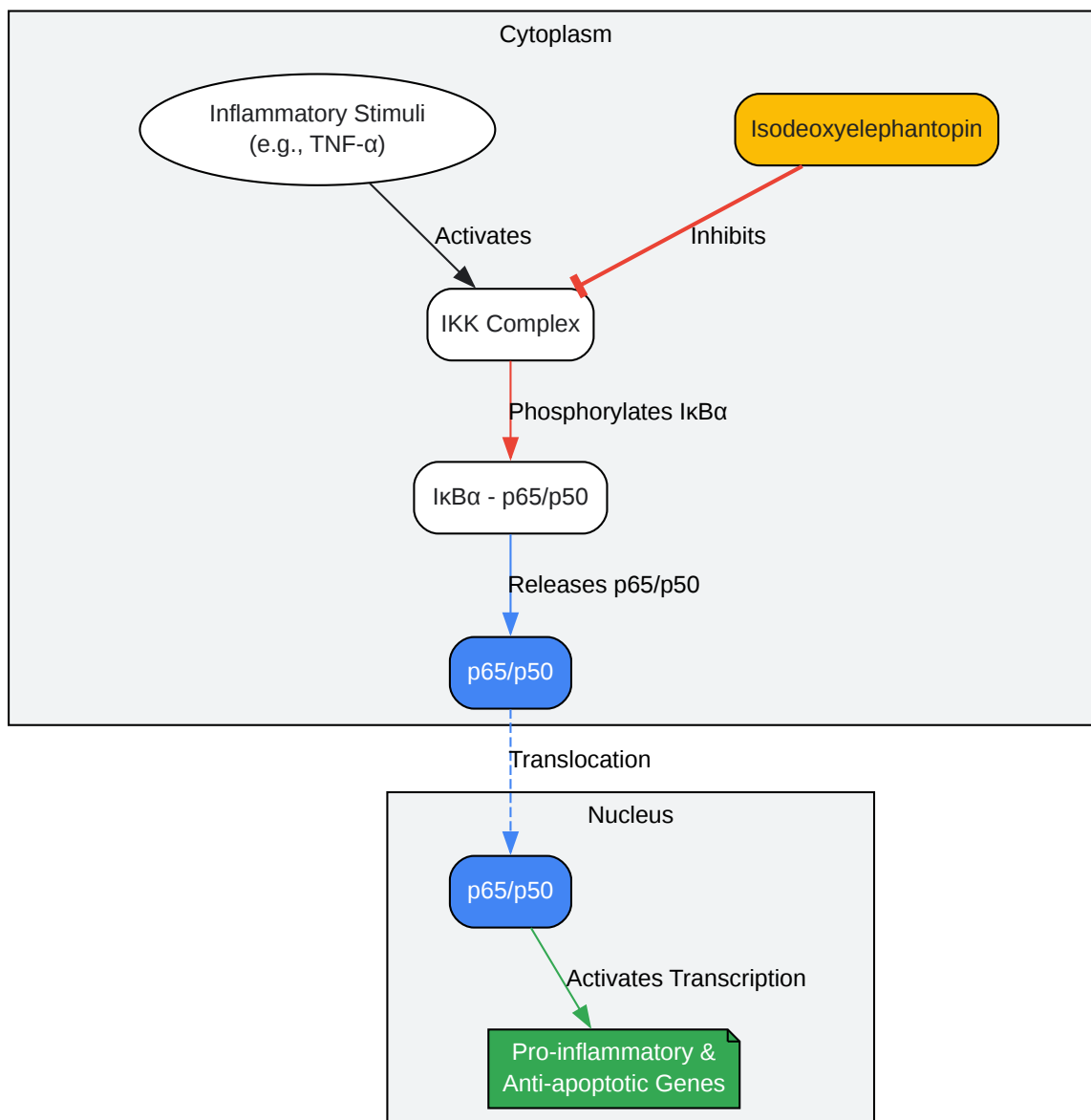


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Nrf2-p62-Keap1 Positive Feedback Loop and Autophagy Induction.

Inhibition of NF- κ B Pathway

The transcription factor Nuclear Factor-kappa B (NF- κ B) is a key regulator of inflammation and cell survival. In many cancer cells, NF- κ B is constitutively active. **Isodeoxyelephantopin** has been shown to be a potent inhibitor of the NF- κ B pathway. It prevents the degradation of the inhibitory protein I κ B α , thereby sequestering the active p65/p50 NF- κ B dimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic gene transcription.[9]



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